Cas no 2137633-64-6 (2-Fluoro-3-(1H-pyrazol-3-yl)pyridine)

2-Fluoro-3-(1H-pyrazol-3-yl)pyridine is a fluorinated heterocyclic compound featuring a pyridine core substituted with a fluorine atom at the 2-position and a 1H-pyrazol-3-yl group at the 3-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The fluorine substitution enhances metabolic stability and bioavailability, while the pyrazole moiety offers versatile reactivity for further functionalization. Its well-defined molecular architecture is advantageous for designing bioactive molecules, particularly in kinase inhibitor development and ligand optimization. The compound's high purity and consistent quality ensure reliable performance in synthetic applications.
2-Fluoro-3-(1H-pyrazol-3-yl)pyridine structure
2137633-64-6 structure
Product Name:2-Fluoro-3-(1H-pyrazol-3-yl)pyridine
CAS No:2137633-64-6
MF:C8H6FN3
MW:163.151744365692
MDL:MFCD31590054
CID:5609033
PubChem ID:53722867
Update Time:2025-05-26

2-Fluoro-3-(1H-pyrazol-3-yl)pyridine Chemical and Physical Properties

Names and Identifiers

    • 2-Fluoro-3-(1H-pyrazol-3-yl)pyridine
    • 2137633-64-6
    • SCHEMBL5255739
    • EN300-842997
    • MDL: MFCD31590054
    • Inchi: 1S/C8H6FN3/c9-8-6(2-1-4-10-8)7-3-5-11-12-7/h1-5H,(H,11,12)
    • InChI Key: CILFEIQOUDYLGR-UHFFFAOYSA-N
    • SMILES: C1(F)=NC=CC=C1C1C=CNN=1

Computed Properties

  • Exact Mass: 163.05457537g/mol
  • Monoisotopic Mass: 163.05457537g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 153
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 41.6Ų

Experimental Properties

  • Density: 1.318±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 374.9±27.0 °C(Predicted)
  • pka: 10.86±0.10(Predicted)

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Additional information on 2-Fluoro-3-(1H-pyrazol-3-yl)pyridine

2-Fluoro-3-(1H-pyrazol-3-yl)pyridine: A Comprehensive Overview

The compound 2-Fluoro-3-(1H-pyrazol-3-yl)pyridine (CAS No. 2137633-64-6) is a fascinating molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is notable for its unique structural features and potential applications in drug discovery and advanced materials. In this article, we will delve into the properties, synthesis, applications, and recent research findings related to 2-Fluoro-3-(1H-pyrazol-3-yl)pyridine.

2-Fluoro-3-(1H-pyrazol-3-yl)pyridine is an aromatic heterocyclic compound that combines a pyridine ring with a pyrazole moiety. The presence of a fluorine atom at the 2-position of the pyridine ring introduces electronic and steric effects that can significantly influence the molecule's reactivity and properties. The pyrazole group, attached at the 3-position of the pyridine ring, adds further complexity to the molecule's structure, making it a versatile building block for various chemical transformations.

Recent studies have highlighted the potential of 2-Fluoro-3-(1H-pyrazol-3-yl)pyridine as a precursor for synthesizing bioactive compounds. Researchers have explored its role in medicinal chemistry, particularly in the development of novel anti-inflammatory agents and kinase inhibitors. The combination of the pyridine and pyrazole rings provides a platform for designing molecules with high affinity for specific biological targets, making this compound a valuable asset in drug discovery efforts.

The synthesis of 2-Fluoro-3-(1H-pyrazol-3-yl)pyridine typically involves multi-step reactions that require precise control over reaction conditions. One common approach involves the coupling of fluoropyridines with pyrazole derivatives under catalytic conditions. This method has been optimized to achieve high yields and excellent selectivity, ensuring the scalability of the synthesis process for industrial applications.

In terms of applications, 2-fluoro-pyridinopyrazole derivatives have shown promise in materials science, particularly in the development of advanced organic semiconductors. The electronic properties of these compounds make them suitable candidates for use in organic light-emitting diodes (OLEDs) and thin-film transistors (TFTs). Recent research has focused on improving their stability and efficiency under various operating conditions, paving the way for their integration into next-generation electronic devices.

Another area where 2-fluoro-pyridinopyrazole compounds have demonstrated significant potential is in catalysis. The unique electronic environment created by the combination of fluorine and heterocyclic rings enables these molecules to act as efficient catalysts in various organic transformations. For instance, they have been used to facilitate cross-coupling reactions, which are critical in synthesizing complex organic molecules with high precision.

From an environmental perspective, researchers have also investigated the biodegradability and eco-friendliness of 2-fluoro-pyridinopyrazole derivatives. Understanding their environmental impact is crucial for ensuring sustainable practices in their production and application. Recent studies suggest that these compounds exhibit moderate biodegradability under aerobic conditions, making them a more eco-friendly option compared to some traditional chemical agents.

In conclusion, 2-fluoro-pyridinopyrazole compounds, particularly 2-fluoro-pyridinopyrazole (CAS No. 2137633), represent a class of molecules with diverse applications across multiple disciplines. Their unique structural features, combined with recent advancements in synthesis and application techniques, position them as key players in future innovations within chemistry and materials science.

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